Bienvenue dans la boutique en ligne BenchChem!

N-(3-hydroxyphenyl)-Arachidonoyl amide

COX-2 inhibition PGHS inactivation regioisomer selectivity

3-HPAA (meta-isomer) is the first reported metabolism-dependent, selective inactivator of prostaglandin endoperoxide synthase-2 (PGHS-2). Unlike the para-isomer AM404, 3-HPAA is a PGHS-2 substrate that generates prostaglandin/HETE products while irreversibly inactivating the enzyme (complete at 10 µM). Its 20-fold weaker anandamide transport inhibition (IC50 21.3 µM vs 1–11 µM for AM404) and lack of TRPV1 activation provide a clean tool to dissect PGHS-2-mediated inflammatory, pain and cancer pathways without confounding endocannabinoid tone elevation. The AM404/3-HPAA isomeric pair is essential for medicinal chemistry programs targeting COX-2 selectivity. Available in research-grade purity with global shipping.

Molecular Formula C26H37NO2
Molecular Weight 395.6 g/mol
Cat. No. B187630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxyphenyl)-Arachidonoyl amide
SynonymsN-(3-hydroxyphenyl)-5Z,8Z,11Z,14Z-eicosatetraenamide
Molecular FormulaC26H37NO2
Molecular Weight395.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)NC1=CC(=CC=C1)O
InChIInChI=1S/C26H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-26(29)27-24-20-19-21-25(28)23-24/h6-7,9-10,12-13,15-16,19-21,23,28H,2-5,8,11,14,17-18,22H2,1H3,(H,27,29)/b7-6-,10-9-,13-12-,16-15-
InChIKeyZWSMMQKRRVRXBA-DOFZRALJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in ethanol

N-(3-Hydroxyphenyl)-Arachidonoyl Amide (3-HPAA): Procurement-Ready AM404 Analog with Unique COX-2 Inactivation Profile


N-(3-Hydroxyphenyl)-arachidonoyl amide (3-HPAA; CAS 183718-75-4) is a synthetic analog of AM404 (N-(4-hydroxyphenyl)-arachidonoyl amide), distinguished by the meta- rather than para- position of the hydroxyl group on the phenyl ring [1]. While both compounds share the arachidonoyl amide scaffold, 3-HPAA exhibits a fundamentally distinct interaction with prostaglandin endoperoxide synthases (PGHS/COX enzymes) [2]. Whereas AM404 acts as an inhibitor of arachidonate oxygenation by PGHS-1 and PGHS-2, 3-HPAA functions as an efficient substrate that undergoes enzymatic oxygenation and subsequently inactivates PGHS-2 in a metabolism-dependent, selective, and irreversible manner [2]. This mechanistic divergence represents the compound's primary differentiation point and defines its specific utility in COX-2-targeted research applications [1][2].

Why N-(3-Hydroxyphenyl)-Arachidonoyl Amide Cannot Be Replaced by AM404 or Other Arachidonoyl Amide Analogs


Generic substitution with the para-hydroxy isomer AM404 or other arachidonoyl amide analogs fails due to regioisomer-specific enzyme-substrate interactions at the PGHS active site. The meta-hydroxy positioning of 3-HPAA permits efficient oxygenation by PGHS-2 to prostaglandin and hydroxyeicosatetraenoate products, whereas the para-hydroxy isomer AM404 does not undergo this metabolic conversion and instead acts as a simple oxygenation inhibitor [1]. Furthermore, 3-HPAA's oxygenation is followed by time-dependent, irreversible inactivation of PGHS-2—achieving complete inactivation at 10 μM—a property absent in AM404 [1]. This regioisomer-dependent functional switch from inhibitor to metabolism-dependent inactivator makes 3-HPAA irreplaceable for experiments requiring selective, sustained PGHS-2 suppression via a mechanism distinct from classical NSAIDs [1][2].

Quantitative Differentiation Evidence: N-(3-Hydroxyphenyl)-Arachidonoyl Amide vs. AM404 and PGHS Inhibitor Comparators


Functional Switch from PGHS Inhibitor to Metabolism-Dependent PGHS-2 Inactivator via Meta-Hydroxy Regioisomerism

3-HPAA (meta-hydroxy isomer) is efficiently oxygenated by purified PGHS-2 to prostaglandin and hydroxyeicosatetraenoate products, whereas AM404 (para-hydroxy isomer) does not undergo oxygenation and instead inhibits arachidonate oxygenation by PGHS-1 and PGHS-2 [1]. Following oxygenation, 3-HPAA produces selective, dose-dependent, and irreversible inactivation of PGHS-2, with complete inactivation achieved at 10 μM [1]. This represents a regioisomer-dependent functional switch: the para isomer (AM404) functions as a reversible oxygenation inhibitor, while the meta isomer (3-HPAA) acts as a metabolism-dependent irreversible inactivator [1].

COX-2 inhibition PGHS inactivation regioisomer selectivity arachidonic acid pathway

Selective and Irreversible COX-2 Inhibition with IC50 = 2 μM: Differentiation from Nonselective COX Inhibitors

3-HPAA demonstrates selective, irreversible inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 2 μM, while being metabolized by both COX-1 and COX-2 [1]. This contrasts with classical NSAIDs such as aspirin, which covalently modify COX-1 and COX-2 via serine acetylation, and with AM404, which inhibits arachidonate oxygenation by both PGHS-1 and PGHS-2 without irreversible inactivation [1][2]. The 2 μM IC50 establishes a defined concentration benchmark for COX-2 inhibition studies.

COX-2 selective inhibitor irreversible inhibition IC50 cyclooxygenase

AM404 In Vivo Antinociceptive Pharmacology: Differential Serotonergic Engagement vs. Paracetamol

In a rat model comparing AM404 (10 mg/kg, i.p.) to paracetamol (400 mg/kg, i.p.), AM404 did not change serotonergic activity, whereas paracetamol decreased serotonin turnover [1]. The antinociceptive effect of AM404 in hot-plate and paw pressure tests was abolished by the 5-HT3 antagonist ondansetron, while paracetamol's effect was antagonized by the 5-HT2 antagonist ketanserin [1]. Both compounds' antinociception was abolished by opioid μ1 and κ antagonists, indicating shared opioidergic involvement but divergent serotonergic mechanisms [1].

antinociception AM404 paracetamol comparison serotonergic system

AM404 Multitarget Activity Profile: Anandamide Transport Inhibition, TRPV1 Activation, and Low CB/FAAH Affinity

AM404 exhibits a concentration-dependent multitarget profile: it inhibits anandamide transport with IC50 values of 1 μM (neurons) and 5 μM (astrocytes); activates TRPV1 with an EC50 of 0.04 μM; and shows low affinity for FAAH (IC50 = 5.9 μM), CB1 receptors (IC50 = 1.76 μM), and CB2 receptors (IC50 > 1 μM) . This profile distinguishes AM404 from compounds like VDM11 (anandamide uptake inhibitor with IC50 = 2.7 μM for C6 glioma proliferation) and URB597 (selective FAAH inhibitor) [1].

anandamide transport TRPV1 CB1 receptor FAAH endocannabinoid system

Procurement Application Scenarios for N-(3-Hydroxyphenyl)-Arachidonoyl Amide and AM404


PGHS-2 Selective Inactivation Studies Requiring Irreversible, Metabolism-Dependent Mechanism

Procure N-(3-hydroxyphenyl)-arachidonoyl amide (3-HPAA; CAS 183718-75-4) for experiments demanding sustained, irreversible COX-2 inactivation via a non-NSAID mechanism. 3-HPAA serves as an efficient PGHS-2 substrate, undergoing oxygenation to prostaglandin and HETE products followed by dose-dependent irreversible enzyme inactivation with complete effect at 10 μM [1]. This property is unique among arachidonoyl amides and cannot be replicated using the para-hydroxy isomer AM404, which lacks metabolism-dependent inactivation [1]. The IC50 of 2 μM provides a defined benchmark for COX-2 inhibition in vitro [2]. Applications include probing the role of PGHS-2 in inflammatory signaling, cancer biology, and neuroinflammation where sustained COX-2 suppression is required independent of classical NSAID pharmacology.

Endocannabinoid Transport Inhibition and TRPV1 Activation Studies at Defined Concentration Windows

Procure AM404 (CAS 198022-70-7) for experiments examining the endocannabinoid system with attention to concentration-dependent functional selectivity. AM404 inhibits anandamide transport with IC50 values of 1 μM (neurons) and 5 μM (astrocytes), while activating TRPV1 with an EC50 of 0.04 μM—approximately 250-fold lower than the concentration required for transport inhibition in C6 glioma cells (IC50 = 10 μM) [1][2]. This concentration differential enables researchers to isolate TRPV1-mediated effects at low nanomolar concentrations or study combined TRPV1 activation and transport inhibition at higher micromolar concentrations. The low affinity for FAAH (IC50 = 5.9 μM) and CB receptors (CB1 IC50 = 1.76 μM; CB2 IC50 > 1 μM) further defines the compound's selectivity window [1].

In Vivo Antinociception Studies Differentiating 5-HT3 vs. 5-HT2 Serotonergic Mechanisms

Procure AM404 for in vivo pain research requiring pharmacological dissection of serotonergic pathways. AM404 (10 mg/kg i.p.) produces antinociception in rat hot-plate and paw pressure tests that is blocked by the 5-HT3 antagonist ondansetron but not by 5-HT1A or 5-HT2 antagonists, and does not alter serotonin turnover [1]. This profile contrasts directly with paracetamol (400 mg/kg i.p.), which decreases serotonin turnover and is blocked by the 5-HT2 antagonist ketanserin [1]. Researchers investigating the role of specific serotonergic receptor subtypes in pain modulation can use AM404 as a tool to probe 5-HT3-dependent pathways, while using paracetamol to examine 5-HT2-dependent mechanisms, with both compounds sharing opioidergic involvement (blocked by μ1 and κ antagonists) [1].

Comparative Studies of Arachidonoyl Amide Cytotoxicity and Cell Viability

Procure AM404 or its analogs for comparative cytotoxicity studies in glioma models. AM404 (10 μM) and VDM11 (10 μM) produce rapid loss of C6 glioma cell viability within 3 hours of exposure at low cell densities (5000 cells/well), whereas UCM707 (30 μM) and OMDM2 (10 μM) exhibit slower-onset effects requiring 6-9 hours [1]. AM404 reduces C6 glioma cell proliferation with an IC50 of 4.9 μM [2]. These differential toxicity kinetics enable time-course studies examining the relationship between endocannabinoid transport inhibition and cell death mechanisms. The toxicity is associated primarily with the arachidonoyl side-chain rather than the head group, as determined by comparison with arachidonic acid, AEA, arachidonoyl glycine, and oleic acid [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(3-hydroxyphenyl)-Arachidonoyl amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.